molecular formula C18H17N3O2 B4997808 N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide

Katalognummer B4997808
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: YQRZTAYTIAFDKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide, also known as OMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OMA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Wirkmechanismus

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been shown to be overexpressed in various cancers and neurodegenerative diseases, and inhibition of HDAC activity has been proposed as a potential therapeutic strategy. This compound specifically targets HDAC6, which has been implicated in the regulation of protein degradation and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to increase acetylation of alpha-tubulin, a protein involved in cell division and migration, which may contribute to its anti-cancer effects. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and reduce neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide has several advantages for lab experiments, including its small size, ability to penetrate cell membranes, and specificity for HDAC6. However, this compound is a synthetic compound and may have limited bioavailability and toxicity concerns. Additionally, this compound may have off-target effects on other HDAC isoforms, which could limit its specificity.

Zukünftige Richtungen

There are several future directions for N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide research, including the development of more potent and selective HDAC6 inhibitors, the investigation of this compound in combination with other cancer therapies, and the exploration of this compound in other disease models, such as inflammatory diseases and viral infections. Additionally, the development of this compound analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Overall, this compound has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesemethoden

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide can be synthesized using a variety of methods, including the reaction of 2-biphenylcarboxylic acid with N-methyl-N-(2-hydroxyethyl)amine, followed by the reaction with 5-methyl-1,3,4-oxadiazol-2-carbonyl chloride. The resulting product is then purified by column chromatography to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-19-20-17(23-13)12-21(2)18(22)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRZTAYTIAFDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.